(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
Overview
Description
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is a chemical compound with the molecular formula C19H17IO3 and a molecular weight of 420.24 g/mol . This compound is known for its relevance in pharmaceutical research, particularly as an impurity reference standard for amiodarone hydrochloride .
Mechanism of Action
Target of Action
The primary target of L-6424 is the thyroid hormone receptor (T3R). This compound inhibits the binding of T3 to both α1-T3R and β1-T3R .
Mode of Action
L-6424 acts as an inhibitor of T3 binding to its receptors. By blocking the binding of T3 to α1-T3R and β1-T3R, it prevents the activation of these receptors and the subsequent downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-6424. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the storage temperature for L-6424 is recommended to be +5°C , suggesting that higher temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone typically involves the reaction of 2-butylbenzofuran with 4-hydroxy-3-iodobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is primarily used in pharmaceutical research as an impurity reference standard for amiodarone hydrochloride . It is utilized in:
Chemistry: As a reference standard in analytical methods to ensure the purity and quality of amiodarone hydrochloride.
Biology: In studies related to the pharmacokinetics and metabolism of amiodarone.
Medicine: As a reference compound in the development and quality control of antiarrhythmic drugs.
Industry: In the manufacturing and quality assurance processes of pharmaceutical products containing amiodarone.
Comparison with Similar Compounds
Similar Compounds
(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone: Another impurity reference standard for amiodarone hydrochloride, differing by the presence of an additional iodine atom.
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: Lacks the iodine atom, making it less relevant for studies involving iodine-containing compounds.
Uniqueness
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is unique due to its specific structure, which includes both a benzofuran moiety and an iodinated phenyl group. This combination makes it particularly useful as a reference standard for iodine-containing pharmaceuticals like amiodarone .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWRQCARFHMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163580 | |
Record name | L-6424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-50-0 | |
Record name | L-6424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-6424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-6424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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